molecular formula C17H25FN2O2 B3059687 tert-Butyl {[4-(3-fluorophenyl)piperidin-4-yl]methyl}carbamate CAS No. 1158750-59-4

tert-Butyl {[4-(3-fluorophenyl)piperidin-4-yl]methyl}carbamate

Cat. No.: B3059687
CAS No.: 1158750-59-4
M. Wt: 308.4
InChI Key: NOHJMWSDHUETLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl {[4-(3-fluorophenyl)piperidin-4-yl]methyl}carbamate is an organic compound with the molecular formula C17H25FN2O2 It is a derivative of piperidine, a six-membered ring containing nitrogen, and features a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl {[4-(3-fluorophenyl)piperidin-4-yl]methyl}carbamate typically involves the reaction of 4-(3-fluorophenyl)piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:

    Starting Materials: 4-(3-fluorophenyl)piperidine, tert-butyl chloroformate, triethylamine.

    Reaction Conditions: Anhydrous solvent (e.g., dichloromethane), room temperature, inert atmosphere (e.g., nitrogen or argon).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Handling: Large quantities of starting materials are handled using automated systems.

    Reaction Control: Precise control of reaction conditions (temperature, pressure, solvent) to ensure high yield and purity.

    Purification: Techniques such as crystallization, distillation, or chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl {[4-(3-fluorophenyl)piperidin-4-yl]methyl}carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as sodium azide or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

tert-Butyl {[4-(3-fluorophenyl)piperidin-4-yl]methyl}carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl {[4-(3-fluorophenyl)piperidin-4-yl]methyl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl methyl(piperidin-4-ylmethyl)carbamate: Similar structure but lacks the fluorophenyl group.

    tert-Butyl (3-formyl-4-hydroxyphenyl)carbamate: Contains a formyl and hydroxy group instead of the fluorophenyl group.

Uniqueness

tert-Butyl {[4-(3-fluorophenyl)piperidin-4-yl]methyl}carbamate is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

tert-butyl N-[[4-(3-fluorophenyl)piperidin-4-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O2/c1-16(2,3)22-15(21)20-12-17(7-9-19-10-8-17)13-5-4-6-14(18)11-13/h4-6,11,19H,7-10,12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOHJMWSDHUETLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCNCC1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60678269
Record name tert-Butyl {[4-(3-fluorophenyl)piperidin-4-yl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158750-59-4
Record name tert-Butyl {[4-(3-fluorophenyl)piperidin-4-yl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl {[4-(3-fluorophenyl)piperidin-4-yl]methyl}carbamate
Reactant of Route 2
tert-Butyl {[4-(3-fluorophenyl)piperidin-4-yl]methyl}carbamate
Reactant of Route 3
tert-Butyl {[4-(3-fluorophenyl)piperidin-4-yl]methyl}carbamate
Reactant of Route 4
tert-Butyl {[4-(3-fluorophenyl)piperidin-4-yl]methyl}carbamate
Reactant of Route 5
tert-Butyl {[4-(3-fluorophenyl)piperidin-4-yl]methyl}carbamate
Reactant of Route 6
tert-Butyl {[4-(3-fluorophenyl)piperidin-4-yl]methyl}carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.